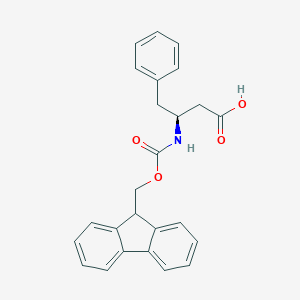

Fmoc-B-HoPhe-OH

Description

BenchChem offers high-quality Fmoc-B-HoPhe-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-B-HoPhe-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO4/c27-24(28)15-18(14-17-8-2-1-3-9-17)26-25(29)30-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,18,23H,14-16H2,(H,26,29)(H,27,28)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQNUGHJJKNFCND-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00375821 | |

| Record name | Fmoc-L-beta-homophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193954-28-8 | |

| Record name | Fmoc-L-beta-homophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-phenylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of Fmoc-β-HoPhe-OH: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-β-HoPhe-OH ((S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-phenylbutanoic acid) is a crucial building block in modern peptide synthesis and drug discovery. Its unique β-amino acid structure provides peptides with increased stability against enzymatic degradation, a desirable property for therapeutic candidates. This technical guide provides a comprehensive overview of the synthesis, characterization, and applications of Fmoc-β-HoPhe-OH, with a focus on its role in the development of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors. Detailed experimental protocols, tabulated analytical data, and workflow visualizations are presented to aid researchers in its effective utilization.

Introduction

N-Fluorenylmethoxycarbonyl (Fmoc) protected amino acids are the cornerstone of solid-phase peptide synthesis (SPPS), a technique that has revolutionized the creation of custom peptides for research and therapeutic applications. Fmoc-β-HoPhe-OH, a derivative of phenylalanine, is of particular interest due to the incorporation of a β-amino acid moiety. This structural modification confers resistance to proteolysis, making peptides incorporating this analog more stable in biological systems.[1] One of the significant applications of β-homophenylalanine derivatives is in the design of potent and selective inhibitors of Dipeptidyl Peptidase-IV (DPP-IV), a key enzyme in glucose homeostasis.[2][3] This guide details a robust method for the synthesis of Fmoc-β-HoPhe-OH and provides a thorough analysis of its key characteristics.

Synthesis of Fmoc-β-HoPhe-OH

The synthesis of Fmoc-β-HoPhe-OH is most effectively achieved through the Arndt-Eistert homologation of the corresponding α-amino acid, Fmoc-L-phenylalanine.[4][5][6] This multi-step process involves the formation of an α-diazoketone followed by a Wolff rearrangement to yield the desired β-amino acid.[1][7] A safer alternative to diazomethane, trimethylsilyldiazomethane, is often employed.[4]

Experimental Protocol: Arndt-Eistert Homologation

This protocol outlines the synthesis of Fmoc-β-HoPhe-OH from Fmoc-L-Phe-OH.

Step 1: Formation of the Mixed Anhydride

-

Dissolve Fmoc-L-Phe-OH (1 equivalent) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -15 °C in an ice-salt bath.

-

Add N-methylmorpholine (NMM) (1 equivalent) to the solution.

-

Slowly add isobutyl chloroformate (1 equivalent) dropwise while maintaining the temperature at -15 °C.

-

Stir the reaction mixture for 15-20 minutes to form the mixed anhydride.

Step 2: Formation of the α-Diazoketone

-

In a separate flask, prepare a solution of trimethylsilyldiazomethane (2 equivalents) in anhydrous THF.

-

Slowly add the mixed anhydride solution from Step 1 to the trimethylsilyldiazomethane solution at -15 °C.

-

Allow the reaction to stir at this temperature for 1 hour, then gradually warm to room temperature and stir for an additional 2 hours.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

Step 3: Wolff Rearrangement

-

To the α-diazoketone solution, add a solution of silver benzoate (0.2 equivalents) in triethylamine.

-

The Wolff rearrangement is initiated, often accompanied by the evolution of nitrogen gas.[8]

-

The reaction is typically stirred overnight at room temperature in the presence of water to hydrolyze the resulting ketene to the carboxylic acid.[9]

Step 4: Work-up and Purification

-

Quench the reaction with a dilute acid solution (e.g., 1 M HCl).

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product is then purified by recrystallization, typically from a solvent system like toluene or an ethanol/water mixture, to yield Fmoc-β-HoPhe-OH as a white solid.[10][11]

Synthesis Workflow

Characterization of Fmoc-β-HoPhe-OH

Thorough characterization is essential to confirm the identity and purity of the synthesized Fmoc-β-HoPhe-OH. The following techniques are typically employed.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₅H₂₃NO₄ | [12] |

| Molecular Weight | 401.46 g/mol | [12] |

| Appearance | White to off-white solid | [13] |

| CAS Number | 193954-28-8 | [14] |

| Purity (HPLC) | ≥98% | [15] |

Spectroscopic and Chromatographic Data

| Analysis | Expected Results |

| ¹H NMR | Signals corresponding to the fluorenyl, phenyl, and aliphatic protons. The chemical shifts will be consistent with the structure. |

| ¹³C NMR | Peaks representing all 25 carbon atoms in the molecule, including carbonyls, aromatic, and aliphatic carbons. |

| Mass Spectrometry (ESI-MS) | [M+H]⁺ at m/z 402.16, [M+Na]⁺ at m/z 424.14. Fragmentation may show loss of the Fmoc group (m/z 179) and other characteristic fragments. |

| RP-HPLC | A single major peak indicating high purity, with retention time dependent on the specific column and mobile phase conditions. |

Experimental Protocols for Characterization

¹H and ¹³C NMR Spectroscopy

-

Dissolve 5-10 mg of Fmoc-β-HoPhe-OH in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

Process the data and assign the peaks based on their chemical shifts, multiplicities, and integration values.

Mass Spectrometry (ESI-MS)

-

Prepare a dilute solution of Fmoc-β-HoPhe-OH in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).

-

Infuse the solution into an electrospray ionization mass spectrometer.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecular ion and other adducts.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).[16]

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.[16]

-

Gradient: A linear gradient from 30% to 90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.[16]

-

Detection: UV at 254 nm or 265 nm.

-

Inject a solution of Fmoc-β-HoPhe-OH (1 mg/mL) and analyze the chromatogram for purity.

Application in Drug Development: DPP-IV Inhibition

Fmoc-β-HoPhe-OH is a valuable precursor for the synthesis of peptidomimetics that act as Dipeptidyl Peptidase-IV (DPP-IV) inhibitors.[2][3] DPP-IV is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[17][18] These hormones are crucial for maintaining glucose homeostasis by stimulating insulin secretion and suppressing glucagon release in a glucose-dependent manner.[3][17]

By inhibiting DPP-IV, the levels of active GLP-1 and GIP are increased, leading to enhanced insulin secretion and improved glycemic control in patients with type 2 diabetes.[4][10]

Signaling Pathway of DPP-IV Inhibition

Conclusion

Fmoc-β-HoPhe-OH is a synthetically accessible and highly valuable building block for peptide chemists and drug developers. The Arndt-Eistert homologation provides a reliable route for its preparation. Its incorporation into peptides can enhance their therapeutic potential by increasing metabolic stability. The demonstrated utility of β-homophenylalanine derivatives as DPP-IV inhibitors underscores the importance of Fmoc-β-HoPhe-OH in the development of novel treatments for type 2 diabetes. This guide provides the essential protocols and data to facilitate its synthesis, characterization, and application in research and development.

References

- 1. Wolff-Rearrangement [organic-chemistry.org]

- 2. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]

- 3. ccjm.org [ccjm.org]

- 4. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Arndt-Eistert Synthesis [organic-chemistry.org]

- 7. academic.oup.com [academic.oup.com]

- 8. Wolff Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]

- 9. Arndt–Eistert reaction [chemistrynewlight.blogspot.com]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. CN103373940A - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain - Google Patents [patents.google.com]

- 12. chemimpex.com [chemimpex.com]

- 13. researchgate.net [researchgate.net]

- 14. peptide.com [peptide.com]

- 15. Determine Amino Acid Contents with OPA-FMOC Pre-column Derivatization RP-HPLC [spkx.net.cn]

- 16. phenomenex.com [phenomenex.com]

- 17. The Role of Incretins in Glucose Homeostasis and Diabetes Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The role of incretins in glucose homeostasis and diabetes treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Solubility of Fmoc-β-HoPhe-OH

Abstract

This technical guide provides a comprehensive overview of the solubility of (S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-phenylbutanoic acid (Fmoc-β-HoPhe-OH), a key building block in peptide synthesis. Understanding the solubility of this non-canonical amino acid derivative is critical for its effective use in Solid-Phase Peptide Synthesis (SPPS) and other drug development applications. This document summarizes known solubility data, outlines a detailed experimental protocol for determining solubility, and illustrates relevant workflows to guide researchers in optimizing their experimental conditions.

Introduction

Fmoc-β-HoPhe-OH, or (S)-Fmoc-3-amino-4-phenylbutyric acid, is a derivative of phenylalanine that is widely utilized in peptide chemistry.[1][2][3] The incorporation of β-amino acids like β-homophenylalanine into peptide chains can introduce unique structural constraints, enhance proteolytic stability, and modulate biological activity. The fluorenylmethyloxycarbonyl (Fmoc) protecting group is standard in modern SPPS due to its base-lability, which allows for mild deprotection conditions.[4]

The solubility of Fmoc-protected amino acids in various organic solvents is a paramount parameter for successful peptide synthesis.[4] Inadequate solubility can lead to challenges in preparing stock solutions, resulting in poor coupling efficiency, lower peptide purity, and reduced overall yield. This guide focuses specifically on the solubility characteristics of Fmoc-β-HoPhe-OH to provide a practical resource for laboratory professionals.

Physicochemical Properties

A summary of the key physicochemical properties of Fmoc-β-HoPhe-OH is presented below.

| Property | Value | Reference(s) |

| Synonyms | Fmoc-L-beta-homophenylalanine, (S)-Fmoc-3-amino-4-phenylbutyric acid | [1][5] |

| CAS Number | 193954-28-8 | [2][6][7] |

| Molecular Formula | C₂₅H₂₃NO₄ | [1][2][7] |

| Molecular Weight | 401.45 g/mol | [1][2][3] |

| Appearance | White to off-white solid/powder | [1][3] |

Solubility Profile of Fmoc-β-HoPhe-OH

The solubility of Fmoc-β-HoPhe-OH is influenced by the large, hydrophobic Fmoc group and the phenyl side chain. It exhibits good solubility in many polar aprotic and other organic solvents commonly used in peptide synthesis, but limited solubility in aqueous solutions.

Qualitative Solubility

General solubility observations indicate that Fmoc-β-HoPhe-OH is soluble in a range of common organic solvents.

| Solvent Category | Examples | Solubility | Reference(s) |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetone | Soluble | [6] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble | [6] |

| Esters | Ethyl Acetate | Soluble | [6] |

| Aqueous | Water | Slightly Soluble | [5][6] |

Quantitative Solubility

Quantitative data is primarily available for Dimethyl Sulfoxide (DMSO), a common solvent for preparing stock solutions of reagents for biological assays and chemical reactions.

| Solvent | Concentration | Molarity (approx.) | Conditions | Reference(s) |

| DMSO | 100 mg/mL | 249.10 mM | Ultrasonic assistance may be required. | [2][3][8][9] |

| DMSO | 200 mg/mL | 498.19 mM | Ultrasonic assistance may be required. | [10] |

Note: Hygroscopic DMSO can significantly impact solubility; it is recommended to use newly opened or properly dried solvent.[3][10]

Experimental Protocols

Protocol for Determining Solubility

This protocol provides a general method for determining the solubility of Fmoc-β-HoPhe-OH in a specific solvent at room temperature.

Materials:

-

Fmoc-β-HoPhe-OH

-

Target solvent (e.g., DMF, NMP, DCM)

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

HPLC system for quantification (optional, for precise measurement)

-

Calibrated positive displacement pipette

-

Small volume vials (e.g., 2 mL glass vials)

Methodology:

-

Preparation: Add a pre-weighed amount of Fmoc-β-HoPhe-OH (e.g., 20 mg) to a vial.

-

Solvent Addition: Add a small, precise volume of the target solvent (e.g., 100 µL) to the vial.

-

Equilibration: Vigorously vortex the mixture for 1-2 minutes. Allow the sample to equilibrate at room temperature for at least 1 hour to ensure it reaches saturation. Vortex again briefly.

-

Observation (Qualitative): Visually inspect the solution. If all solid has dissolved, the compound is soluble at or above the current concentration. Return to step 2 and add more solute. If solid remains, proceed to the next step.

-

Separation: Centrifuge the vial at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the undissolved solid.

-

Supernatant Analysis (Quantitative):

-

Carefully remove a known volume of the clear supernatant.

-

Evaporate the solvent under vacuum or a stream of nitrogen.

-

Weigh the residual solid to determine the mass dissolved in the known volume of solvent.

-

Alternatively, the concentration of the supernatant can be determined by HPLC against a standard curve.

-

-

Calculation: Calculate the solubility in mg/mL or mol/L.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-β-HoPhe-OH is as a building block in SPPS.[1][11] Its solubility in the reaction solvent, typically DMF, is crucial for the coupling step, where the activated amino acid is added to the N-terminally deprotected peptide-resin.[12][13] A high concentration stock solution is desirable to drive the coupling reaction to completion efficiently.

The following diagram illustrates a typical cycle in Fmoc-based SPPS for the incorporation of Fmoc-β-HoPhe-OH.

References

- 1. chemimpex.com [chemimpex.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. chemwhat.com [chemwhat.com]

- 6. Fmoc-L-beta-homophenylalanine | 193954-28-8 [chemicalbook.com]

- 7. Fmoc-beta-HoPhe-OH | CAS 193954-28-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. chemimpex.com [chemimpex.com]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

Stability and Storage of Fmoc-ß-HoPhe-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-ß-HoPhe-OH (N-α-(9-Fluorenylmethoxycarbonyl)-beta-homophenylalanine) is a crucial building block in solid-phase peptide synthesis (SPPS), particularly for the creation of therapeutic peptides. The stability and proper storage of this amino acid derivative are paramount to ensure the integrity, purity, and yield of the final peptide product. This technical guide provides an in-depth overview of the stability profile, recommended storage conditions, potential degradation pathways, and experimental protocols for assessing the stability of Fmoc-ß-HoPhe-OH.

Chemical Profile

| Property | Value |

| Chemical Name | (3S)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-phenylbutanoic acid |

| CAS Number | 193954-28-8 |

| Molecular Formula | C25H23NO4 |

| Molecular Weight | 401.45 g/mol |

| Appearance | White to off-white solid |

Recommended Storage Conditions

To maintain the quality and stability of Fmoc-ß-HoPhe-OH, it is essential to adhere to the following storage guidelines as recommended by suppliers. These conditions are designed to minimize degradation and preserve the chemical purity of the compound.

Solid Form (Powder)

| Storage Temperature | Shelf Life |

| -20°C | 3 years |

| 4°C | 2 years |

For long-term storage, it is recommended to keep the solid compound at -20°C. For shorter periods, 4°C is acceptable. The container should be tightly sealed to protect it from moisture.

In Solvent

| Storage Temperature | Shelf Life |

| -80°C | 6 months |

| -20°C | 1 month |

When dissolved in a solvent such as Dimethyl Sulfoxide (DMSO), the stability of Fmoc-ß-HoPhe-OH is reduced.[1] For optimal stability in solution, storage at -80°C is recommended.[1] It is also advisable to prepare fresh solutions for use and avoid repeated freeze-thaw cycles.[1]

Stability Profile and Potential Degradation Pathways

The stability of Fmoc-ß-HoPhe-OH is influenced by its chemical structure, which includes the base-labile Fmoc protecting group. While generally stable under recommended storage conditions, degradation can occur, particularly in the context of its use in SPPS.

Fmoc Group Stability

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is known for its stability in acidic conditions but is susceptible to cleavage by bases.[2] This base-lability is the cornerstone of its utility in SPPS, allowing for its removal with a mild base, typically a solution of piperidine in a polar apathetic solvent like N,N-dimethylformamide (DMF).[3]

Potential Side Reactions in Peptide Synthesis

During the process of peptide synthesis, several side reactions can occur that are indicative of the compound's reactivity and potential degradation pathways under specific chemical environments.

-

Fmoc Deprotection: The primary "degradation" pathway in the context of its intended use is the removal of the Fmoc group. This is a deliberate step in SPPS, but premature deprotection can lead to undesired side products.

-

Aspartimide Formation: Although Fmoc-ß-HoPhe-OH is not an aspartic acid derivative, this common side reaction in SPPS highlights the potential for intramolecular cyclization reactions under basic conditions, which could be a consideration for peptides containing this residue adjacent to aspartic acid.

-

Diketopiperazine Formation: At the dipeptide stage of SPPS, there is a risk of the deprotected N-terminal amine attacking the ester linkage to the resin, leading to the cleavage of the dipeptide as a cyclic diketopiperazine. This is particularly prevalent with sequences containing proline.

The following diagram illustrates the general workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS), highlighting the key steps where the stability of the Fmoc-amino acid is critical.

Experimental Protocols for Stability Assessment

To ensure the quality of Fmoc-ß-HoPhe-OH, particularly for use in pharmaceutical applications, a comprehensive stability testing program should be implemented. The following protocols are based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances.[4][5][6][7][8]

Forced Degradation Study

A forced degradation study is designed to identify potential degradation products and establish the intrinsic stability of the molecule. This involves subjecting the compound to stress conditions that are more severe than accelerated stability testing.

Objective: To identify likely degradation pathways and to develop and validate a stability-indicating analytical method.

Stress Conditions:

| Condition | Suggested Parameters |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours |

| Base Hydrolysis | 0.1 M NaOH at room temperature for 1 hour (due to base-lability of Fmoc group) |

| Oxidation | 3% H2O2 at room temperature for 24 hours |

| Thermal Stress | 105°C for 24 hours (solid state) |

| Photostability | Exposure to an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter |

Methodology:

-

Prepare solutions of Fmoc-ß-HoPhe-OH in a suitable solvent (e.g., acetonitrile/water).

-

Expose the solutions (and solid material for thermal and photostability) to the stress conditions outlined above.

-

At specified time points, withdraw samples and neutralize if necessary.

-

Analyze the samples using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method.

The following diagram illustrates a typical workflow for a forced degradation study.

Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is crucial for separating the intact Fmoc-ß-HoPhe-OH from its potential degradation products.

Typical HPLC Parameters:

| Parameter | Recommended Conditions |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A: 0.1% Trifluoroacetic acid (TFA) in WaterB: 0.1% TFA in Acetonitrile |

| Gradient | A time-programmed gradient from low to high percentage of B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm (for the Fmoc group) |

| Column Temp. | 30°C |

Biological and Pharmaceutical Relevance

L-homophenylalanine is a non-proteinogenic amino acid that serves as a chiral building block for several pharmaceutical drugs.[9][10] Its incorporation into peptides can influence their conformational properties and biological activity. Notably, L-homophenylalanine is a key component in the structure of Angiotensin-Converting Enzyme (ACE) inhibitors, such as enalapril and lisinopril, which are used to treat hypertension.[9][11] The stability and purity of Fmoc-ß-HoPhe-OH are therefore critical for the synthesis of these and other peptide-based therapeutics.

The biosynthetic pathway of L-homophenylalanine has been identified in the cyanobacterium Nostoc punctiforme, where it is synthesized from L-phenylalanine.[9] This pathway involves a series of enzymatic reactions that extend the side chain of phenylalanine by one carbon. The diagram below provides a simplified overview of this biosynthetic pathway.

Conclusion

The stability and proper handling of Fmoc-ß-HoPhe-OH are critical for its successful application in peptide synthesis and the development of novel therapeutics. By adhering to the recommended storage conditions and implementing robust stability testing protocols, researchers and drug development professionals can ensure the quality and integrity of this important amino acid derivative. A thorough understanding of its stability profile and potential degradation pathways is essential for troubleshooting synthesis issues and ensuring the purity of the final peptide product.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. chempep.com [chempep.com]

- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 4. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 5. ICH Official web site : ICH [ich.org]

- 6. snscourseware.org [snscourseware.org]

- 7. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 8. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 9. journals.asm.org [journals.asm.org]

- 10. Identification of Homophenylalanine Biosynthetic Genes from the Cyanobacterium Nostoc punctiforme PCC73102 and Application to Its Microbial Production by Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 11. US6146859A - Facile synthesis of L-homophenylalanine by equilibrium shift enzymatic reaction using engineered tyrosine aminotransferase - Google Patents [patents.google.com]

Fmoc-B-HoPhe-OH mechanism of action in biological systems

An In-Depth Technical Guide on the Role of Fmoc-β-HoPhe-OH in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fmoc-β-HoPhe-OH (Fmoc-β-homophenylalanine) is a synthetic amino acid derivative that serves as a crucial building block in the field of peptide chemistry and drug development. Its primary role is not that of a standalone bioactive agent with a direct mechanism of action, but rather as a strategic component for modifying peptides to enhance their therapeutic properties. The incorporation of Fmoc-β-HoPhe-OH into a peptide sequence imparts significant structural and functional changes, most notably a profound increase in stability against enzymatic degradation. This guide elucidates the indirect mechanism of action of Fmoc-β-HoPhe-OH by detailing its impact on peptide structure, stability, and the resulting biological activities of the modified peptides. It also provides the core experimental protocol for its utilization in chemical synthesis.

The Core Concept: α-Amino Acid vs. β-Homo-Amino Acid Structure

The unique properties imparted by Fmoc-β-HoPhe-OH stem from its fundamental structural difference from natural α-amino acids. In standard α-amino acids, the amino group is attached to the α-carbon—the same carbon atom bonded to the carboxyl group. In a β-amino acid, the amino group is attached to the β-carbon, which is one carbon atom further away from the carboxyl group. This extends the peptide backbone, fundamentally altering its geometry.

Mechanism of Action: Impact on Peptide Properties

The "mechanism of action" of Fmoc-β-HoPhe-OH is realized through the modulation of the physicochemical and biological properties of the peptides into which it is incorporated.

Enhanced Proteolytic Stability

The most significant advantage of incorporating β-amino acids is the dramatic increase in resistance to proteolysis.[1][2][3] Proteases, the enzymes responsible for peptide degradation, have highly specific active sites evolved to recognize and cleave the peptide bonds between α-amino acids. The altered backbone geometry of peptides containing β-amino acid residues prevents proper binding to these enzymatic active sites, thus shielding the peptide from degradation.[4][5][6] This increased stability extends the in vivo half-life of peptide drugs, a critical factor for therapeutic efficacy.

Table 1: Summary of Proteolytic Stability of β-Amino Acid-Containing Peptides

| Peptide Type | Enzyme(s) | Observed Stability | Citation |

|---|---|---|---|

| Peptides with β-amino acids | General peptidases | Exhibit superior stability profile compared to α-peptides. | [4] |

| α,β-peptides | Trypsin, Chymotrypsin | Resistant to cleavage. | [1] |

| α,β-peptides | Pronase | Slow degradation observed at the α-β peptide bond. | [1][4] |

| β-peptides | Variety of peptidases | Undergo no degradation in sharp contrast to α-peptides. | [6] |

| Peptides with β-amino acids | General proteases | Changes in overall conformation hinder protease cleavage. |[5] |

Conformational and Structural Modifications

The longer backbone of β-peptides leads to the formation of novel and highly stable secondary structures that are not accessible to α-peptides.[3][7] These include various helical structures (8-helix, 10-helix, 12-helix, etc.) that are defined by the number of atoms in the hydrogen-bonded rings.[3] This ability to control the three-dimensional shape of a peptide is crucial for designing ligands that can bind to specific biological targets, such as G-protein-coupled receptors (GPCRs) or protein-protein interfaces, with high affinity and specificity.[1]

Biological Applications and Quantitative Data

While Fmoc-β-HoPhe-OH is not directly bioactive, the resulting peptides can exhibit a wide range of functions, including antimicrobial, anti-angiogenic, immunosuppressive, and anti-cancer activities.[1][2] The quantitative measure of biological activity is determined for the final peptide, not the building block.

The following table provides a representative example of the type of quantitative data obtained for peptides modified with non-standard amino acids. The data is from a study on cyclolinopeptide A analogues, where phenylalanine was replaced by a γ-bis(homophenylalanine) residue, a related structural modification.

Table 2: Example Biological Activity Data of Modified Peptides (Cyclolinopeptide A Analogues)

| Peptide Compound | Modification | Biological Test | Result (IC₅₀) | Citation |

|---|---|---|---|---|

| Analogue 9 | R-γ³-hhPhe at pos. 3 | Inhibition of PBMC proliferation | ~60 µg/mL | [8] |

| Analogue 10 | S-γ³-hhPhe at pos. 3 | Inhibition of PBMC proliferation | ~15 µg/mL | [8] |

| Analogue 11 | S-γ³-hhPhe at pos. 4 | Inhibition of PBMC proliferation | > 100 µg/mL (Non-toxic) | [8] |

| Analogue 12 | R-γ³-hhPhe at pos. 4 | Inhibition of PBMC proliferation | ~30 µg/mL | [8] |

Disclaimer: This data is illustrative of peptides containing modified amino acids and is not direct data for a peptide containing Fmoc-β-HoPhe-OH.

Experimental Protocols: Incorporation via Solid-Phase Peptide Synthesis (SPPS)

Fmoc-β-HoPhe-OH is incorporated into a peptide chain using the well-established Fmoc-based Solid-Phase Peptide Synthesis (SPPS) methodology. This process involves the stepwise addition of amino acids to a growing chain that is anchored to an insoluble resin support.

Standard Fmoc-SPPS Cycle

The synthesis process is cyclical, with each cycle adding one amino acid to the peptide chain.

-

Resin Preparation: The synthesis begins with an insoluble resin support (e.g., Wang or Rink Amide resin), often pre-loaded with the first amino acid. The resin is swelled in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF).[9]

-

Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed. This is typically achieved by treating the resin with a 20% solution of piperidine in DMF for about 20 minutes.[10] This step exposes a free amino group for the next coupling reaction.

-

Washing: The resin is thoroughly washed with DMF to remove the piperidine and the cleaved Fmoc byproducts.

-

Amino Acid Activation & Coupling: The next amino acid to be added (e.g., Fmoc-β-HoPhe-OH) is pre-activated. Its carboxyl group is converted into a more reactive species using a coupling reagent (e.g., HBTU, DIC).[9] The activated amino acid is then added to the resin, and the coupling reaction proceeds to form a new peptide bond with the free amino group on the growing chain. The reaction is typically carried out for 1-2 hours.

-

Washing: The resin is again washed thoroughly with DMF and DCM to remove any unreacted reagents and byproducts.

-

Cycle Repetition: These steps (Deprotection, Washing, Coupling, Washing) are repeated for each amino acid in the desired sequence until the full peptide is synthesized.

-

Final Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin support. This is typically done using a strong acid cocktail, such as a mixture of trifluoroacetic acid (TFA), water, and scavengers (e.g., triisopropylsilane), which also removes any remaining side-chain protecting groups.

Conclusion

Fmoc-β-HoPhe-OH is a powerful tool in peptidomimetic and drug design. Its mechanism of action is not direct but is expressed through the profound and advantageous properties it confers upon peptides. By altering the peptide backbone, it provides a crucial defense against enzymatic degradation, thereby enhancing bioavailability and in vivo half-life. Furthermore, it allows for the creation of novel peptide conformations, enabling the design of potent and selective therapeutics. A thorough understanding of its role as a strategic synthetic building block is essential for researchers and scientists working on the development of next-generation peptide-based drugs.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. Beta-peptide - Wikipedia [en.wikipedia.org]

- 4. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Peptide Stability Optimization - Creative Peptides [creative-peptides.com]

- 6. The Biological Stability of β-Peptides: No Interactions between α- and β-Peptidic Structures? | CHIMIA [chimia.ch]

- 7. Beta-peptide [bionity.com]

- 8. Synthesis and biological activity of cyclolinopeptide A analogues modified with γ(3)-bis(homophenylalanine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 10. chemistry.du.ac.in [chemistry.du.ac.in]

Unlocking New Frontiers in Drug Discovery: A Technical Guide to Fmoc-β-HoPhe-OH in Peptidomimetics

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for novel therapeutics with enhanced efficacy, stability, and specificity is a driving force in modern drug discovery. Peptidomimetics, compounds that mimic the structure and function of natural peptides, have emerged as a promising strategy to overcome the inherent limitations of peptide-based drugs, such as poor metabolic stability and low bioavailability. The incorporation of unnatural amino acids, particularly β-amino acids, is a cornerstone of this approach. This technical guide provides an in-depth exploration of the potential applications of N-α-Fmoc-β-homophenylalanine (Fmoc-β-HoPhe-OH), a key building block in the synthesis of advanced peptidomimetics. We will delve into its structural advantages, impact on peptide conformation and stability, and provide detailed experimental protocols for its incorporation and evaluation. This guide aims to equip researchers and drug development professionals with the foundational knowledge and practical methodologies to leverage Fmoc-β-HoPhe-OH in the design of next-generation therapeutics.

Introduction: The Promise of β-Amino Acids in Peptidomimetics

Peptides are exquisite signaling molecules, governing a vast array of physiological processes with high specificity. However, their therapeutic potential is often hampered by rapid degradation by proteases. Peptidomimetics offer a solution by introducing structural modifications that retain or enhance biological activity while improving pharmacokinetic properties.

β-amino acids, homologs of the naturally occurring α-amino acids, are particularly valuable in this context. The additional carbon atom in their backbone imparts unique conformational properties and, crucially, renders the adjacent peptide bonds resistant to enzymatic cleavage.[1][2] This enhanced proteolytic stability is a primary driver for their incorporation into therapeutic peptide candidates.[1][2]

Fmoc-β-HoPhe-OH, a derivative of phenylalanine, is a commercially available building block that allows for the straightforward introduction of a β-homophenylalanine residue into a peptide sequence using standard solid-phase peptide synthesis (SPPS) techniques.[3] Its phenyl side chain allows for the mimicry of phenylalanine-containing epitopes, which are common in biologically active peptides, while the β-amino acid backbone provides the aforementioned stability advantages.

Core Advantages of Incorporating Fmoc-β-HoPhe-OH

The introduction of a β-HoPhe residue can profoundly influence the physicochemical and biological properties of a peptide. The key advantages are summarized below:

| Property | Impact of β-HoPhe Incorporation | Rationale |

| Proteolytic Stability | Significantly Increased | The altered backbone stereochemistry sterically hinders the approach of proteases, preventing enzymatic cleavage of the adjacent peptide bonds.[1][2] |

| Conformational Control | Induces Stable Secondary Structures | The extended backbone of β-amino acids favors the formation of unique and stable helical and turn structures, such as 14-helices, which are not accessible to α-peptides.[4] This can lock the peptide into a bioactive conformation. |

| Structural Diversity | Expands Chemical Space | The presence of an additional chiral center in β-amino acids increases the number of possible stereoisomers, offering a wider range of three-dimensional structures for drug design. |

| Receptor Binding | Potential for Enhanced Affinity and Selectivity | By constraining the peptide into a specific conformation that closely matches the binding site of a target receptor, the binding affinity and selectivity can be improved. |

Quantitative Data on the Impact of β-Homophenylalanine

While comprehensive quantitative data directly comparing peptides with and without Fmoc-β-HoPhe-OH is limited in publicly available literature, studies on related β-homophenylalanine derivatives provide compelling evidence of their potential.

One notable example is in the development of inhibitors for Dipeptidyl Peptidase IV (DPP-IV), a key target in the treatment of type 2 diabetes. A study on β-homophenylalanine-based pyrrolidin-2-ylmethyl amides and sulfonamides demonstrated highly potent and selective inhibition of DPP-IV.[1]

Table 1: Inhibitory Activity of β-Homophenylalanine Derivatives against DPP-IV [1]

| Compound | DPP-IV IC50 (nM) |

| 96 | 0.38 |

| 97 | 8 |

| 98 | 1.1 |

| 99 | 6.3 |

This data is for β-homophenylalanine derivatives and not for peptides directly incorporating Fmoc-β-HoPhe-OH. However, it illustrates the potential for achieving high potency with this structural motif.

Experimental Protocols

This section provides detailed methodologies for the incorporation of Fmoc-β-HoPhe-OH into a peptide sequence and subsequent evaluation of the resulting peptidomimetic.

Solid-Phase Peptide Synthesis (SPPS) incorporating Fmoc-β-HoPhe-OH

This protocol outlines the manual synthesis of a generic peptide containing a β-HoPhe residue using the Fmoc/tBu strategy.

Materials:

-

Fmoc-Rink Amide MBHA resin

-

Fmoc-protected α-amino acids

-

Fmoc-β-HoPhe-OH

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dithiothreitol (DTT) (if synthesizing peptides with Cys)

-

Water

-

Acetonitrile

-

Solid-phase synthesis vessel

-

Shaker

Workflow:

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Protocol:

-

Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1 hour in the synthesis vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF twice for 10 minutes each.

-

Washing: Wash the resin thoroughly with DMF (5 times) to remove residual piperidine and byproducts.

-

Amino Acid Coupling:

-

For standard α-amino acids: Dissolve 4 equivalents of the Fmoc-amino acid and 4 equivalents of OxymaPure® in DMF. Add 4 equivalents of DIC. Add the activation mixture to the resin and shake for 1-2 hours.

-

For Fmoc-β-HoPhe-OH: Due to potential steric hindrance, a longer coupling time (e.g., 4 hours or overnight) or a double coupling may be necessary. Use the same equivalents as for α-amino acids.

-

Monitor the coupling reaction using a ninhydrin test.

-

-

Washing: Wash the resin with DMF (3 times).

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection and Washing: After the final coupling, perform a final Fmoc deprotection (step 2) and wash the resin with DMF (5 times) followed by DCM (5 times).

-

Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Peptide Precipitation: Precipitate the cleaved peptide by adding the TFA mixture to cold diethyl ether.

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry (e.g., MALDI-TOF or LC-MS).

Proteolytic Stability Assay

This protocol describes a general method to assess the stability of a β-HoPhe-containing peptide against a common protease, such as trypsin.

Materials:

-

Purified peptide (with and without β-HoPhe)

-

Trypsin (or other relevant protease)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Acetonitrile

-

TFA

-

RP-HPLC system

Workflow:

Caption: Workflow for Proteolytic Stability Assay.

Protocol:

-

Prepare Peptide Solutions: Dissolve the control peptide (without β-HoPhe) and the β-HoPhe-containing peptide in PBS to a final concentration of 1 mg/mL.

-

Enzyme Addition: Add trypsin to each peptide solution to a final enzyme-to-substrate ratio of 1:100 (w/w).

-

Incubation: Incubate the solutions at 37°C.

-

Time Points: At various time points (e.g., 0, 1, 4, 8, and 24 hours), withdraw an aliquot from each reaction mixture.

-

Quench Reaction: Immediately quench the enzymatic reaction in the aliquot by adding an equal volume of 1% TFA in acetonitrile.

-

Analysis: Analyze each quenched aliquot by RP-HPLC.

-

Quantification: Quantify the peak area of the intact peptide at each time point. Calculate the percentage of remaining peptide relative to the t=0 time point. Plot the percentage of remaining peptide versus time to determine the degradation kinetics and half-life.

Conformational Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique to assess the secondary structure of peptides in solution.

Materials:

-

Purified peptide

-

Phosphate buffer (e.g., 10 mM, pH 7.4)

-

Trifluoroethanol (TFE) (optional, to promote secondary structure)

-

CD spectropolarimeter

-

Quartz cuvette (1 mm path length)

Protocol:

-

Sample Preparation: Dissolve the peptide in the desired buffer (e.g., phosphate buffer or a mixture of buffer and TFE) to a final concentration of 0.1-0.2 mg/mL.

-

Instrument Setup: Set the CD spectropolarimeter to scan from 190 to 260 nm.

-

Data Acquisition:

-

Record a blank spectrum of the buffer alone.

-

Record the CD spectrum of the peptide solution.

-

Subtract the blank spectrum from the sample spectrum.

-

-

Data Analysis: Analyze the resulting spectrum for characteristic secondary structure signals:

-

α-helix: Negative bands around 222 nm and 208 nm, and a positive band around 192 nm.

-

β-sheet: A negative band around 218 nm and a positive band around 195 nm.

-

Random Coil: A strong negative band around 198 nm.

-

β-turn: Various signatures depending on the turn type.

-

Specialized software can be used to deconvolute the spectra and estimate the percentage of each secondary structure element.

-

Signaling Pathways and Logical Relationships

The incorporation of Fmoc-β-HoPhe-OH into a peptide is a key step in a broader drug discovery workflow aimed at developing potent and stable peptidomimetic drugs. The following diagram illustrates the logical relationship between the synthesis, evaluation, and optimization of such a compound.

Caption: Peptidomimetic Drug Discovery Workflow.

Conclusion and Future Directions

Fmoc-β-HoPhe-OH is a valuable and versatile building block for the development of advanced peptidomimetics. Its incorporation can significantly enhance the proteolytic stability of peptides while providing a means to control their conformation and potentially improve their biological activity. The experimental protocols provided in this guide offer a practical framework for researchers to synthesize and evaluate β-HoPhe-containing peptides.

While the direct quantitative impact of Fmoc-β-HoPhe-OH on various peptide properties requires further systematic investigation, the existing data on related β-amino acid derivatives strongly supports its utility in overcoming the key challenges associated with peptide therapeutics. Future research should focus on building a comprehensive database of structure-activity relationships for peptides incorporating Fmoc-β-HoPhe-OH and other β-amino acids. This will undoubtedly accelerate the design and development of novel, life-changing peptidomimetic drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Toward engineering efficient peptidomimetics. Screening conformational landscape of two modified dehydroaminoacids - PubMed [pubmed.ncbi.nlm.nih.gov]

Fmoc-B-HoPhe-OH CAS number and molecular weight

For researchers, scientists, and professionals in drug development, N-α-Fmoc-L-β-homophenylalanine (Fmoc-β-HoPhe-OH) is a crucial building block in the synthesis of modified peptides. This unnatural amino acid derivative, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group, is instrumental in solid-phase peptide synthesis (SPPS) for creating peptides with enhanced therapeutic potential. Its unique β-amino acid structure introduces valuable properties into peptide chains, such as increased stability against enzymatic degradation.

Core Compound Data

The fundamental properties of Fmoc-L-β-HoPhe-OH are summarized below, providing essential information for its use in synthetic protocols.

| Identifier | Value | Reference |

| CAS Number | 193954-28-8 | [1][2][3][4][5][6] |

| Molecular Formula | C₂₅H₂₃NO₄ | [1][2][3][4][7] |

| Molecular Weight | 401.45 g/mol | [1][3][5][6][8] |

| Synonyms | Fmoc-L-beta-homophenylalanine, (S)-Fmoc-3-amino-4-phenylbutyric acid, Fmoc-beta-HPhe-OH | [2][7] |

| Appearance | White to off-white solid | [2][5][6][8] |

| Purity | ≥ 98% (HPLC) | [2] |

| Storage | Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month. | [5][6][8] |

Applications in Peptide Synthesis and Drug Discovery

Fmoc-β-HoPhe-OH is primarily utilized in Fmoc-based solid-phase peptide synthesis (SPPS), a cornerstone technique for the assembly of custom peptides.[3] The incorporation of β-homoamino acids like β-homophenylalanine into peptide backbones can significantly enhance their pharmacological properties.

Key advantages include:

-

Increased Proteolytic Stability: The altered backbone structure makes peptides containing β-amino acids more resistant to degradation by proteases, leading to an increased biological half-life.[2][7]

-

Conformational Constraints: The additional methylene group in the backbone provides more conformational flexibility, which can be beneficial for inducing specific secondary structures or for the successful cyclization of peptides.

-

Enhanced Bioactivity: By modifying the peptide's three-dimensional structure, β-amino acids can improve potency, receptor selectivity, and reduce toxicity.[7][9]

These characteristics make Fmoc-β-HoPhe-OH a valuable reagent in the development of peptide-based therapeutics, including enzyme inhibitors, novel antibiotics, and agents targeting protein-protein interactions.[8][10]

Experimental Protocol: Incorporation of Fmoc-β-HoPhe-OH via SPPS

The following is a representative protocol for the manual incorporation of Fmoc-β-HoPhe-OH into a growing peptide chain on a solid support resin (e.g., Rink Amide or Wang resin). This protocol is based on standard Fmoc/tBu chemistry.[11][12]

Materials:

-

Fmoc-protected amino acid-loaded resin

-

Fmoc-β-HoPhe-OH

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Deprotection solution: 20% (v/v) piperidine in DMF

-

Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIEA)

-

Washing solvents: DMF, DCM, Isopropanol

Procedure:

-

Resin Swelling: The peptide-resin is swelled in DMF for 30-60 minutes in a reaction vessel.[13]

-

Fmoc Deprotection:

-

The DMF is drained, and the deprotection solution (20% piperidine in DMF) is added to the resin.

-

The reaction is allowed to proceed for 5-20 minutes to remove the N-terminal Fmoc group from the peptide chain.

-

The resin is then thoroughly washed with DMF (3-5 times) and DCM (2-3 times) to remove piperidine and byproducts.

-

-

Amino Acid Activation (Coupling Preparation):

-

In a separate vial, dissolve Fmoc-β-HoPhe-OH (3-5 equivalents relative to resin loading) in DMF.

-

Add the coupling reagent (e.g., HBTU, 3-5 eq.) and DIEA (6-10 eq.) to the amino acid solution.

-

Allow the activation to proceed for 1-2 minutes.

-

-

Coupling Reaction:

-

The activated Fmoc-β-HoPhe-OH solution is added to the deprotected peptide-resin.

-

The reaction vessel is agitated for 1-2 hours at room temperature to ensure complete coupling.

-

A ninhydrin test can be performed to confirm the completion of the reaction (a negative result indicates a complete coupling).

-

-

Washing:

-

The coupling solution is drained, and the resin is washed thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

-

-

Chain Elongation:

-

Steps 2-5 are repeated for each subsequent amino acid to be added to the peptide sequence.

-

Upon completion of the synthesis, the final peptide is cleaved from the resin and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and various scavengers.

Workflow Visualization

The cyclical nature of solid-phase peptide synthesis is a well-defined process. The following diagram illustrates the key stages involved in adding a single Fmoc-protected amino acid, such as Fmoc-β-HoPhe-OH, to a growing peptide chain anchored to a solid support.

Caption: General workflow for Fmoc-based solid-phase peptide synthesis (SPPS).

References

- 1. nbinno.com [nbinno.com]

- 2. peptide.com [peptide.com]

- 3. Automated Peptide Synthesizers [peptidemachines.com]

- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 7. peptide.com [peptide.com]

- 8. nbinno.com [nbinno.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Folding and function in α/β-peptides: Targets and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. chem.uci.edu [chem.uci.edu]

An In-Depth Technical Guide to the Safety and Handling of Fmoc-β-HoPhe-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for (3S)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-phenylbutanoic acid (Fmoc-β-HoPhe-OH), a key building block in peptide synthesis for drug discovery and development.

Safety and Handling Precautions

1.1. Hazard Identification

Based on analogous compounds, Fmoc-β-HoPhe-OH may cause skin, eye, and respiratory tract irritation. Ingestion and inhalation should be avoided.

1.2. Personal Protective Equipment (PPE)

A comprehensive approach to personal safety is crucial when handling this compound. The following PPE is recommended:

-

Eye Protection: Chemical safety goggles or a face shield should be worn to prevent eye contact.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) are essential to prevent skin contact.

-

Respiratory Protection: In case of dust formation, a NIOSH-approved respirator is recommended.

-

Body Protection: A lab coat or other protective clothing should be worn to minimize skin exposure.

1.3. First Aid Measures

-

After Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.

-

After Skin Contact: Immediately wash the affected area with soap and plenty of water.

-

After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical advice.

-

After Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.

1.4. Spill and Leak Procedures

In the event of a spill, avoid generating dust. For small spills, carefully sweep up the material and place it in a suitable container for disposal. For large spills, cordon off the area and use appropriate tools to collect the material into a waste disposal container.

1.5. Storage and Handling

Fmoc-β-HoPhe-OH should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage temperatures are typically between 2-8°C.

Physicochemical and Hazard Data

The following tables summarize the key quantitative data for Fmoc-β-HoPhe-OH.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C25H23NO4 |

| Molecular Weight | 401.45 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. Slightly soluble in water.[1] |

| Storage Temperature | 2-8°C |

Table 2: Hazard Information (Based on Analogous Compounds)

| Hazard | Description |

| Acute Oral Toxicity | No data available |

| Acute Dermal Toxicity | No data available |

| Acute Inhalation Toxicity | No data available |

| Skin Corrosion/Irritation | May cause skin irritation |

| Serious Eye Damage/Irritation | May cause serious eye irritation |

| Respiratory or Skin Sensitization | No data available |

| Germ Cell Mutagenicity | No data available |

| Carcinogenicity | No data available |

| Reproductive Toxicity | No data available |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available |

| Aspiration Hazard | No data available |

Role in Drug Development and Signaling Pathways

Fmoc-β-HoPhe-OH is a valuable building block in the synthesis of peptide-based therapeutics, particularly in the development of dipeptidyl peptidase IV (DPP-4) inhibitors.[2][3] DPP-4 is a transmembrane glycoprotein that plays a crucial role in glucose metabolism by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, the levels of active GLP-1 are increased, leading to enhanced insulin secretion and improved glycemic control in patients with type 2 diabetes.

The incorporation of β-homophenylalanine derivatives into peptide structures can enhance their stability and biological activity.[4] The development of potent and selective DPP-4 inhibitors is an active area of research in medicinal chemistry.[2][3]

Diagram 1: Simplified DPP-4 Signaling Pathway in Glucose Homeostasis

Caption: Simplified signaling pathway of DPP-4 in glucose homeostasis and the point of intervention for DPP-4 inhibitors.

Experimental Protocols

While a specific, detailed synthesis protocol for Fmoc-β-HoPhe-OH is not available in the searched literature, its preparation would generally follow established methods for the Fmoc protection of amino acids. The synthesis of the precursor, 4-amino-3-phenylbutanoic acid, can be achieved through various organic synthesis routes.[5][6]

4.1. General Procedure for Fmoc Protection of an Amino Acid

This is a generalized protocol and would require optimization for Fmoc-β-HoPhe-OH.

-

Dissolution: Dissolve the free amino acid (β-homophenylalanine) in a suitable solvent system, such as a mixture of 1,4-dioxane and water.

-

Basification: Add a base, such as sodium bicarbonate or sodium carbonate, to the solution to deprotonate the amino group.

-

Addition of Fmoc Reagent: Slowly add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in a suitable solvent (e.g., 1,4-dioxane) to the amino acid solution while stirring vigorously.

-

Reaction: Allow the reaction to proceed at room temperature for several hours to overnight.

-

Workup: Acidify the reaction mixture with a dilute acid (e.g., HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

4.2. General Protocol for Fmoc-Solid Phase Peptide Synthesis (SPPS)

Fmoc-β-HoPhe-OH is utilized as a building block in Fmoc-based SPPS. The following is a general workflow for the incorporation of an Fmoc-amino acid into a growing peptide chain on a solid support.

Diagram 2: Experimental Workflow for a Single Coupling Cycle in Fmoc-SPPS

Caption: A single coupling cycle in Fmoc-based Solid Phase Peptide Synthesis (SPPS).

Detailed Steps for a Coupling Cycle:

-

Resin Swelling: The solid support resin is swelled in a suitable solvent, typically dimethylformamide (DMF).

-

Fmoc Deprotection: The N-terminal Fmoc protecting group of the peptide-resin is removed by treatment with a solution of a weak base, commonly 20% piperidine in DMF.

-

Washing: The resin is thoroughly washed with DMF to remove the deprotection reagents and byproducts.

-

Amino Acid Activation: In a separate vessel, Fmoc-β-HoPhe-OH is pre-activated by reacting it with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA or NMM) in DMF.

-

Coupling: The activated Fmoc-β-HoPhe-OH solution is added to the deprotected peptide-resin, and the mixture is agitated to allow the coupling reaction to proceed to completion.

-

Washing: The resin is washed again with DMF to remove any unreacted reagents.

-

Next Step: The cycle of deprotection, washing, and coupling is repeated with the next desired Fmoc-amino acid until the peptide sequence is complete.

This in-depth guide provides a foundation for the safe handling and effective utilization of Fmoc-β-HoPhe-OH in a research and development setting. Adherence to these safety protocols and a thorough understanding of the experimental procedures are paramount for successful and safe scientific endeavors.

References

- 1. Role of dipeptidyl peptidase-4 as a potentiator of activin/nodal signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of potent and selective beta-homophenylalanine based dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. From lead to preclinical candidate: optimization of beta-homophenylalanine based inhibitors of dipeptidyl peptidase IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gelation [mdpi.com]

- 5. 4-Amino-3-phenylbutanoic acid hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 6. CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for Fmoc-β-HoPhe-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Fmoc-β-homophenylalanine-OH (Fmoc-β-HoPhe-OH) in solid-phase peptide synthesis (SPPS). This unnatural amino acid is a valuable building block for the synthesis of peptidomimetics with enhanced biological activity and stability. Peptides incorporating β-amino acids, such as β-homophenylalanine, often exhibit increased resistance to proteolytic degradation, making them attractive candidates for therapeutic development.

Introduction to Fmoc-β-HoPhe-OH in SPPS

Fmoc-β-HoPhe-OH is a derivative of phenylalanine containing an additional methylene group in its backbone. This structural modification introduces conformational constraints and can significantly influence the biological activity and metabolic stability of the resulting peptide. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine allows for its seamless integration into standard Fmoc-based SPPS protocols. Peptides containing β-homophenylalanine have shown promise in various therapeutic areas, including as dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes and as immunosuppressive agents.[1][2]

Key Applications

-

Drug Discovery and Development: Synthesis of novel peptide-based therapeutics with improved pharmacokinetic profiles.

-

Enzyme Inhibitors: Design of potent and selective enzyme inhibitors, such as DPP-4 inhibitors.[3]

-

Immunomodulatory Peptides: Creation of stable analogues of biologically active peptides, like cyclolinopeptide A, with immunosuppressive properties.[2][4]

-

Foldamers and Biomaterials: Construction of peptides with unique secondary structures for applications in materials science and nanotechnology.

Quantitative Data Summary

The incorporation of sterically hindered amino acids like Fmoc-β-HoPhe-OH can present challenges in SPPS, potentially leading to lower coupling efficiencies and yields compared to standard proteinogenic amino acids. Optimization of coupling conditions is therefore crucial. Below is a summary of expected outcomes based on optimized protocols.

| Parameter | Expected Range | Notes |

| Coupling Efficiency | 85-98% | Dependent on coupling reagent, reaction time, and the nature of the preceding amino acid. Double coupling may be necessary to drive the reaction to completion. Monitoring with a qualitative test like the Kaiser test is recommended. |

| Overall Peptide Yield | 10-40% | Highly dependent on the peptide length and sequence. Purification via RP-HPLC is a major determinant of the final yield. |

| Crude Peptide Purity | 50-80% | Varies based on the success of individual coupling and deprotection steps. The presence of deletion sequences is a common impurity. |

| Final Purity (post-HPLC) | >95% | Achievable with standard reversed-phase HPLC purification protocols. |

Experimental Protocols

Materials and Reagents

-

Fmoc-β-HoPhe-OH

-

Solid-phase synthesis resin (e.g., Rink Amide resin for C-terminal amides, Wang or 2-Chlorotrityl chloride resin for C-terminal acids)

-

Fmoc-protected amino acids

-

Coupling Reagents: HBTU, HATU, or PyBOP

-

Activation Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

-

Fmoc Deprotection Solution: 20% piperidine in N,N-Dimethylformamide (DMF)

-

Solvents: DMF, Dichloromethane (DCM)

-

Washing Solvents: DMF, DCM, Isopropanol (IPA)

-

Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

-

Precipitation Solvent: Cold diethyl ether

Protocol 1: Manual Solid-Phase Peptide Synthesis Cycle for Fmoc-β-HoPhe-OH Incorporation

This protocol describes a single coupling cycle for incorporating Fmoc-β-HoPhe-OH into a growing peptide chain on a solid support.

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain the solution.

-

Treat the resin again with 20% piperidine in DMF for 15-20 minutes.

-

Wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times).

-

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve Fmoc-β-HoPhe-OH (3-5 equivalents relative to resin loading) and a coupling reagent such as HATU (3-5 equivalents) in DMF.

-

Add DIPEA (6-10 equivalents) to the amino acid/coupling reagent solution and mix for 1-2 minutes to pre-activate.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture at room temperature for 1-4 hours. Due to the steric hindrance of the β-amino acid, a longer coupling time compared to standard α-amino acids is recommended.

-

-

Monitoring the Coupling Reaction:

-

Perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines. A negative result (e.g., yellow beads for the Kaiser test) indicates a complete reaction.

-

If the test is positive, indicating incomplete coupling, a second coupling (double coupling) should be performed by repeating step 3.

-

-

Washing: After complete coupling, wash the resin thoroughly with DMF (5 times), DCM (3 times), and IPA (3 times) to remove excess reagents and byproducts.

-

Capping (Optional): To block any unreacted amino groups and prevent the formation of deletion sequences, the resin can be treated with a capping solution (e.g., acetic anhydride/DIPEA/DMF) for 30 minutes.

-

Proceed to the deprotection step for the next amino acid in the sequence.

Protocol 2: Peptide Cleavage and Deprotection

-

Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.

-

Cleavage:

-

Add the cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) to the resin.

-

Incubate at room temperature for 2-4 hours with occasional swirling.

-

-

Peptide Precipitation:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether and dry under vacuum.

-

Protocol 3: Peptide Purification

-

Dissolution: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA).

-

Purification: Purify the peptide by reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

-

Analysis: Collect fractions and analyze them by analytical HPLC and mass spectrometry to identify those containing the pure peptide.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.

Visualizations

References

- 1. Design, Synthesis, and Pharmacological Evaluation of Fused β-Homophenylalanine Derivatives as Potent DPP-4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and immunosuppressive activity of cyclolinopeptide A analogues containing homophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. brieflands.com [brieflands.com]

- 4. Synthesis and biological activity of cyclolinopeptide A analogues modified with γ4-bis(homo-phenylalanine) - PubMed [pubmed.ncbi.nlm.nih.gov]

Standard Operating Procedure for Fmoc-β-Homophenylalanine (Fmoc-B-HoPhe-OH) Coupling in Solid-Phase Peptide Synthesis

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fmoc-L-β-homophenylalanine (Fmoc-B-HoPhe-OH) is an amino acid derivative utilized in peptide synthesis to introduce structural diversity and enhance the pharmacological properties of peptides.[1] Its unique structure, featuring an additional methylene group in the backbone, can impart increased stability against enzymatic degradation and influence peptide conformation.[1] The successful incorporation of this sterically hindered amino acid into a peptide sequence during solid-phase peptide synthesis (SPPS) requires optimized coupling protocols. This document provides a detailed standard operating procedure for the efficient coupling of Fmoc-B-HoPhe-OH, addressing the challenges associated with its steric bulk.

The efficiency of Fmoc-B-HoPhe-OH coupling is influenced by several key factors, including the choice of coupling reagents, solvents, bases, reaction time, and temperature. Due to the steric hindrance posed by the β-substituted phenyl ring, standard coupling conditions may result in incomplete reactions, leading to deletion sequences in the final peptide. Therefore, the use of potent activating reagents and optimized reaction conditions is crucial for achieving high coupling yields.

Key Parameters for Successful Coupling

Several variables can be adjusted to optimize the coupling of sterically hindered amino acids like Fmoc-B-HoPhe-OH:

-

Solvent Selection: The choice of solvent is critical as it affects the swelling of the peptide-resin, influencing the accessibility of the reactive sites and the kinetics of the coupling reaction.[2] N,N-Dimethylformamide (DMF) is a commonly used solvent, although mixtures of DMF and Dichloromethane (DCM) can also be effective.[2][3]

-

Coupling Reagents: The selection of an appropriate activating reagent is paramount for driving the reaction to completion. Uronium/aminium salts like HBTU, HATU, and HCTU, as well as phosphonium salts like PyBOP, are highly effective for coupling sterically hindered amino acids.[2][4][5][6] Carbodiimides such as DIC, when used in conjunction with additives like HOBt or Oxyma Pure, are also a viable option.[3][4][7]

-

Base: A non-nucleophilic base is essential to prevent side reactions. N,N-Diisopropylethylamine (DIPEA) is commonly used, but for amino acids prone to racemization, a weaker base like 2,4,6-collidine may be preferred.[2][6]

-

Reaction Time and Temperature: Extended reaction times or performing a "double coupling" (repeating the coupling step) are common strategies to ensure complete reaction for hindered residues.[8] In some cases, elevated temperatures can also enhance coupling efficiency, though this must be balanced against the risk of side reactions.

Quantitative Data for Common Coupling Reagents

The following table summarizes typical quantitative parameters for common coupling reagents applicable to Fmoc-B-HoPhe-OH coupling. These values serve as a starting point for optimization.

| Reagent Class | Coupling Reagent | Equivalents (vs. Resin Loading) | Concentration | Base | Equivalents of Base | Typical Reaction Time |

| Uronium/Aminium Salts | HBTU / HATU / HCTU | 3 - 5 | 0.2 - 0.5 M in DMF | DIPEA or Collidine | 6 - 10 | 1 - 4 hours |

| Phosphonium Salts | PyBOP | 3 - 5 | 0.2 - 0.5 M in DMF | DIPEA or NMM | 6 - 10 | 1 - 4 hours |

| Carbodiimides | DIC / HOBt | 3 - 5 | 0.2 - 0.5 M in DMF | N/A (or catalytic DMAP for resin loading) | N/A | 2 - 12 hours |

| Carbodiimides | DIC / Oxyma Pure | 3 - 5 | 0.2 - 0.5 M in DMF | N/A | N/A | 2 - 12 hours |

Experimental Protocols

This section provides detailed protocols for the coupling of Fmoc-B-HoPhe-OH using a uronium/aminium salt (HBTU/HATU) or a carbodiimide (DIC) based method.

Protocol 1: HBTU/HATU Mediated Coupling

This protocol is recommended for sterically hindered amino acids due to the high reactivity of the activated species.

Materials:

-

Fmoc-deprotected peptide-resin

-

Fmoc-B-HoPhe-OH

-

HBTU or HATU

-

1-Hydroxybenzotriazole (HOBt) (optional, often included in HATU)

-

N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

20% (v/v) Piperidine in DMF

-

Kaiser test kit

Procedure:

-

Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate for 5 minutes, then drain.

-